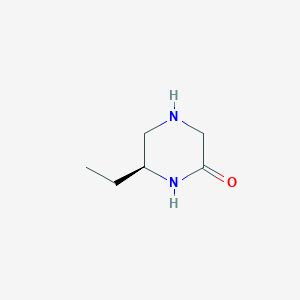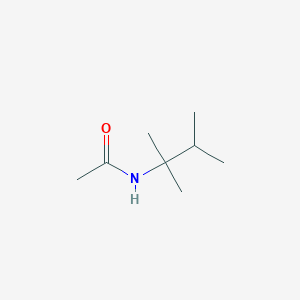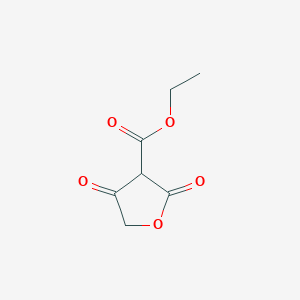
2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine
Descripción general
Descripción
2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C27H15N3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
It is used for studying prototropic tautomerism of tri- and tetra-phenyldihydro-1,3,5-triazines (Maeda, Kihara, & Ishimura, 1985).
This compound is useful for synthesizing 1,3,5-triazine derivatives and studying their reactivity in polymerization and cocondensation reactions (Ninagawa, Kawazoe, & Matsuda, 1979).
It is used in inverse electron demand Diels-Alder reactions for the preparation of functionalized 5,6-disubstituted pyrimidines (Boger & Dang, 1988).
The compound serves as a chiral solvating agent for NMR evaluation of the enantiomeric excess of 3,5-dinitrophenyl derivatives (Uccello-Barretta, Samaritani, Menicagli, & Salvadori, 2000).
It is involved in the synthesis of new triazine-centered dendrimeric ligands and their magnetic behaviors (Uysal & Koç, 2010).
2,4,6-tri(pyridyl)-1,3,5-triazine ligands are used in areas such as luminescent materials, coordination polymers, networks, and discrete metalla-assemblies (Therrien, 2011).
2,4,6-trisubstituted 1,3,5-triazines have yielded selective and potent chemical probes for diverse protein families (Banerjee, Brown, & Weerapana, 2013).
Its tetrazole form, created by reacting cyanuric azide with triphenylphosphane, is also used in scientific research (Keßenich, Klapötke, Knizek, Nöth, & Schulz, 1998).
2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine is a recyclable iodine reagent for chlorination and oxidation reactions (Thorat, Bhong, & Karade, 2013).
2,4,6-tris(diphenylphosphino)-1,3,5-triazine is used in the A(3) coupling reaction under microwave irradiation (Ananthnag, Mague, & Balakrishna, 2015).
1,3,5-triazine derivatives are new electron transport-type host materials for green phosphorescent organic light-emitting devices (Chen et al., 2009).
2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine are materials for octupolar nonlinear optics (Boese et al., 2002).
2,4,6-tris(nitromethyl)-1,3,5-triazine represents a first representative of nitromethyl derivatives of 1,3,5-triazine (Shastin, Godovikova, & Korsunskii, 2003).
The compound is relevant in understanding the stabilization of hexahydro-1,3,5-triazine isomers through intramolecular hydrogen bonds (Shastin et al., 2006).
Its use in photochemistry shows distinct behaviors in photocoloration and photochemical behavior due to hydrogen bonding (Mori, Ohashi, & Maeda, 1989).
Tria-Py monomer, a related compound, is used in electrochromic devices (Ak, Ak, & Toppare, 2006).
The synthesized compounds are studied for their properties of UV-vis absorbance and fluorescence radiation (Yang Fa-fu, 2012).
The cross-linked polymer P(BZ-ta) demonstrates high thermal oxidation stability and flame-retardance (Wang, Li, Zhang, & Lu, 2013).
Propiedades
IUPAC Name |
2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h1-3,7-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAOTGYMADTRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7,8,9-Tetrahydropyrido[4,3-b][1,8]naphthyridine;dihydrochloride](/img/structure/B8139800.png)











